molecular formula C8H9FN2O2 B13326566 3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid

Cat. No.: B13326566
M. Wt: 184.17 g/mol
InChI Key: LZGXQXMEWAOLCH-UHFFFAOYSA-N
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Description

3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is a fluorinated amino acid derivative. This compound is of interest due to its unique chemical structure, which includes a fluoropyridine moiety. Fluorinated compounds often exhibit enhanced biological activity and stability, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of the Balz-Schiemann reaction to introduce the fluorine atom into the pyridine ring . The resulting fluoropyridine can then be reacted with appropriate reagents to form the desired amino acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The fluoropyridine ring can be reduced under specific conditions to form partially or fully hydrogenated derivatives.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Nucleophilic substitution reactions often require strong bases or acids to activate the fluoropyridine ring.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oximes or nitriles, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studied for its potential as a bioisostere in drug design, where the fluorine atom can enhance the metabolic stability and bioavailability of pharmaceuticals.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals due to its unique properties.

Mechanism of Action

The mechanism of action of 3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atom’s electron-withdrawing properties can influence the compound’s binding affinity and selectivity for certain enzymes or receptors. This can result in enhanced biological activity and specificity, making it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Amino-3-(5-fluoropyridin-2-yl)propanoic acid is unique due to the specific position of the fluorine atom on the pyridine ring, which can significantly influence its chemical and biological properties. This unique substitution pattern can result in different reactivity and interactions compared to other fluorinated amino acids.

Properties

Molecular Formula

C8H9FN2O2

Molecular Weight

184.17 g/mol

IUPAC Name

3-amino-3-(5-fluoropyridin-2-yl)propanoic acid

InChI

InChI=1S/C8H9FN2O2/c9-5-1-2-7(11-4-5)6(10)3-8(12)13/h1-2,4,6H,3,10H2,(H,12,13)

InChI Key

LZGXQXMEWAOLCH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1F)C(CC(=O)O)N

Origin of Product

United States

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